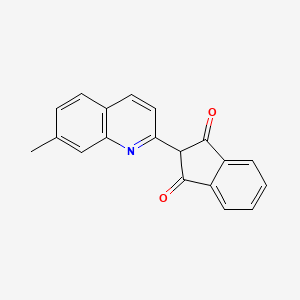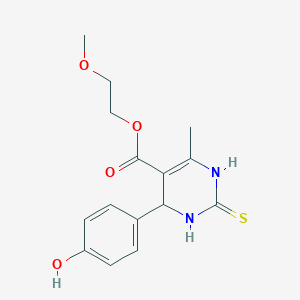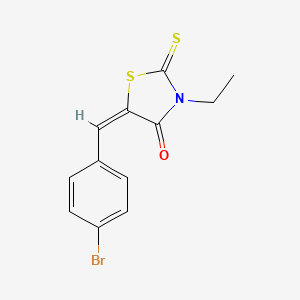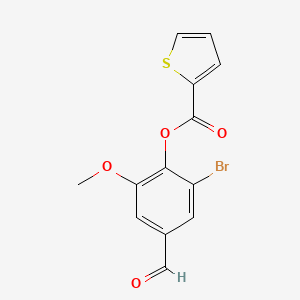![molecular formula C17H17F3O3 B4930951 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene](/img/structure/B4930951.png)
1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene, also known as TFE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene is not fully understood. However, studies have shown that 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene can interact with various cellular targets, including enzymes and receptors, leading to the inhibition of cancer cell growth and other biological processes.
Biochemical and Physiological Effects:
1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and modulation of cellular signaling pathways. 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene has also been shown to exhibit anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene also has some limitations, including its high cost and potential toxicity.
Future Directions
There are several future directions for the study of 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene. One potential direction is the development of 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene-based materials with unique properties for various applications, including drug delivery and tissue engineering. Another direction is the identification of new cellular targets and signaling pathways that can be modulated by 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene and its potential toxicity.
Synthesis Methods
1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene can be synthesized through a multi-step reaction process that involves the use of various reagents and solvents. The synthesis process typically starts with the reaction of 3-(trifluoromethyl)phenol with 2-bromoethanol to form 2-(3-(trifluoromethyl)phenoxy)ethanol. This intermediate product is then reacted with 1-bromo-2-ethoxybenzene to yield 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene.
Scientific Research Applications
1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene has been shown to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells. In materials science, 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene has been used as a building block for the synthesis of various polymers and materials with unique properties. In nanotechnology, 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene has been used as a surfactant for the synthesis of nanoparticles with controlled size and shape.
properties
IUPAC Name |
1-ethoxy-2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3O3/c1-2-21-15-8-3-4-9-16(15)23-11-10-22-14-7-5-6-13(12-14)17(18,19)20/h3-9,12H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCOKACOZBZRJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(2-methylphenoxy)-3-pyridinyl]-N-[(5-methyl-2-thienyl)methyl]methanamine](/img/structure/B4930882.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-pyridinecarboxamide](/img/structure/B4930886.png)

![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B4930901.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4930908.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-imidazo[1,2-a]pyridin-2-ylpropanamide](/img/structure/B4930914.png)
![N,N-dimethyl-2-{4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4930916.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B4930918.png)
![2-[5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4930920.png)

![1-benzyl-5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4930952.png)